Cas no 1806067-09-3 (5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile)

5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
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- Inchi: 1S/C8H4BrF3N2/c9-4-3-14-5(1-2-13)6(7(4)10)8(11)12/h3,8H,1H2
- InChI Key: WTLFWUSELZNTTD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(CC#N)C(C(F)F)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 2
- Topological Polar Surface Area: 36.7
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059992-1g |
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile |
1806067-09-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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2. Back matter
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile
5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1806067-09-3, known as 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, difluoromethyl, and fluorine groups, along with an acetonitrile moiety. The combination of these functional groups makes it a versatile building block for various applications.
Recent studies have highlighted the potential of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups such as bromine and fluorine enhances the molecule's ability to interact with biological targets, making it a valuable candidate for further exploration in pharmacological research. Additionally, the acetonitrile group contributes to the molecule's solubility and stability, which are critical properties for drug candidates.
One of the most notable advancements involving this compound is its role in the synthesis of novel heterocyclic compounds. Researchers have utilized 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile as a key intermediate in the construction of complex molecular frameworks. These frameworks have shown promise in inhibiting enzymes associated with cancer and inflammatory diseases, underscoring the compound's potential therapeutic value.
From a synthetic perspective, the preparation of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile involves a multi-step process that typically begins with the bromination of a pyridine derivative. The subsequent introduction of the difluoromethyl and fluorine substituents requires precise control over reaction conditions to ensure high yields and purity. The final step involves the installation of the acetonitrile group, which is achieved through nucleophilic substitution or other suitable methods.
The physicochemical properties of this compound have been extensively studied to optimize its performance in various applications. For instance, its high thermal stability makes it suitable for use in high-throughput screening assays, where robustness is essential. Furthermore, its ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and materials science.
Looking ahead, ongoing research is focused on enhancing the bioavailability and efficacy of 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile through structural modifications. By tweaking the substituents on the pyridine ring or incorporating additional functional groups, scientists aim to unlock new therapeutic potentials while maintaining the molecule's core advantages.
In conclusion, 5-Bromo-3-(difluoromethyl)-4-fluoropyridine-2-acetonitrile stands as a testament to the ingenuity of modern organic synthesis. Its unique combination of functional groups and favorable properties positions it as a cornerstone in contemporary chemical research. As advancements in medicinal chemistry continue to unfold, this compound is poised to play an increasingly pivotal role in shaping future therapeutic interventions.
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